molecular formula C12H20N4O2 B6158821 tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate CAS No. 1782566-09-9

tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate

Cat. No.: B6158821
CAS No.: 1782566-09-9
M. Wt: 252.3
InChI Key:
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Description

tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate is a chemical compound with a complex structure that includes an imidazo[1,2-a]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate typically involves the reaction of an imidazo[1,2-a]pyrimidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the imidazo[1,2-a]pyrimidine ring, while reduction could lead to the formation of reduced carbamate derivatives .

Scientific Research Applications

tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine ring system can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate is unique due to its specific imidazo[1,2-a]pyrimidine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

1782566-09-9

Molecular Formula

C12H20N4O2

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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